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The glycosylation profile of therapeutic monoclonal antibodies (mAbs) is a critical quality

attribute that profoundly influences their clinical efficacy and safety. Among the various N-

glycan structures, the A2G0 glycan, an agalactosylated, biantennary structure, represents a

key glycoform that warrants detailed characterization. This technical guide provides a

comprehensive overview of the A2G0 glycan, its impact on antibody effector functions, and the

methodologies for its analysis.

Structure and Nomenclature of the A2G0 Glycan
The A2G0 glycan is a complex biantennary N-linked oligosaccharide. Its structure is

characterized by the absence of terminal galactose and sialic acid residues. The nomenclature

for N-glycans can vary, but a common system is the Oxford notation. In this system, "A2"

denotes a biantennary glycan, and "G0" signifies the absence of galactose on both antennae.

Therefore, A2G0 represents an asialo-, agalacto-, biantennary glycan. When this structure is

core-fucosylated, which is common for mAbs produced in mammalian cell lines, it is often

denoted as A2G0F or G0F. For the purpose of this guide, A2G0 will refer to the core structure,

with fucosylation specified where relevant.

A diagrammatic representation of the A2G0F glycan structure using the Symbol Nomenclature

for Glycans (SNFG) is provided below.[1]

Blue square: N-acetylglucosamine (GlcNAc)
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Figure 1: A2G0F Glycan Structure (SNFG)
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Figure 1: A2G0F Glycan Structure (SNFG)

Impact of A2G0 Glycan on Therapeutic Antibody
Function
The presence or absence of terminal galactose residues on the Fc N-glycans significantly

modulates the effector functions of therapeutic antibodies, primarily Antibody-Dependent Cell-

mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[2] The A2G0

glycoform, lacking these galactose residues, exhibits distinct functional characteristics.

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)
ADCC is a critical mechanism of action for many therapeutic antibodies, particularly in

oncology. It is triggered by the binding of the antibody's Fc region to Fc gamma receptors

(FcγRs) on the surface of immune effector cells, such as Natural Killer (NK) cells. The affinity of

this interaction is a key determinant of ADCC potency.
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The impact of the A2G0 glycan on ADCC is primarily influenced by core fucosylation. The

absence of core fucose on the A2G0 glycan (resulting in an A2G0 afucosylated glycoform)

dramatically enhances the binding affinity to FcγRIIIa, the primary activating receptor on NK

cells, by up to 50-fold.[3] This increased affinity leads to a more potent ADCC response.

Conversely, the presence of core fucose on the A2G0 glycan (A2G0F) results in a lower

affinity for FcγRIIIa and consequently, reduced ADCC activity. While galactosylation can have a

modest enhancing effect on ADCC, the dominant factor remains the fucose content.

Complement-Dependent Cytotoxicity (CDC)
CDC is another important effector function where the Fc region of an antibody, upon binding to

a target cell, activates the classical complement pathway, leading to the formation of a

membrane attack complex and subsequent cell lysis. This process is initiated by the binding of

the C1q protein to the antibody's CH2 domain.

In contrast to its role in ADCC, the absence of galactose in the A2G0 glycan is detrimental to

CDC activity. Terminal galactose residues are crucial for the proper conformation of the CH2

domain, which facilitates C1q binding.[4] Consequently, antibodies with a high abundance of

A2G0 glycans exhibit significantly reduced C1q binding and lower CDC potency compared to

their galactosylated counterparts (G1 and G2 glycoforms).

Stability and Pharmacokinetics
The glycosylation state of an antibody can also influence its stability and pharmacokinetic

profile. Agalactosylated antibodies, such as those rich in A2G0, have been shown to have

altered stability characteristics. Studies have indicated that deglycosylated or agalactosylated

antibodies may exhibit reduced thermal stability of the CH2 domain and an increased

propensity for aggregation.[5]

Regarding pharmacokinetics, the clearance of different glycoforms can vary. While high-

mannose glycans are known to be cleared more rapidly, the effect of galactosylation is more

complex. Some studies suggest that agalactosylated complex glycoforms like A2G0 may have

a slightly longer circulation time compared to some galactosylated forms. However, the overall

impact on pharmacokinetics is generally considered to be less pronounced than the effects on

effector functions.
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Quantitative Data on A2G0 Glycan Function
The following tables summarize quantitative data from various studies on the binding affinities

of different IgG1 glycoforms to FcγRIIIa and C1q. This data highlights the functional

consequences of the A2G0 glycan structure.

Table 1: Binding Affinities (KD) of IgG1 Fc Glycoforms to FcγRIIIa (V158)

Glycoform KD (nM) Reference

A2G0 (G0) 110 ± 10

A2G0F (G0F) 500 ± 100

A2G2 51 ± 8

A2G2F 250 ± 50

This data demonstrates the significant increase in binding affinity to FcγRIIIa for afucosylated

glycoforms (A2G0 vs. A2G0F).

Table 2: Relative Binding of IgG1 Glycoforms to C1q

Glycoform Relative C1q Binding (%) Reference

A2G0F (G0F) ~50

A2G1F ~75

A2G2F 100

This data illustrates the positive correlation between the degree of galactosylation and C1q

binding, with the agalactosylated A2G0F showing the lowest relative binding.

Experimental Protocols for A2G0 Glycan Analysis
and Functional Assessment
Accurate characterization of the A2G0 glycan and its functional impact requires robust

analytical and cell-based assays.
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N-Glycan Analysis Workflow
A typical workflow for the analysis of N-glycans from a therapeutic antibody involves enzymatic

release, fluorescent labeling, and separation by hydrophilic interaction liquid chromatography

(HILIC) with fluorescence and mass spectrometry detection.
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Figure 2: N-Glycan Analysis Workflow
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Figure 2: N-Glycan Analysis Workflow
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Protocol for N-Glycan Release and 2-AB Labeling:

Denaturation:

To 20-50 µg of purified antibody in an aqueous solution, add a denaturing buffer (e.g.,

containing SDS and 2-mercaptoethanol).

Incubate at 100°C for 10 minutes.

Enzymatic Glycan Release:

Cool the denatured antibody solution on ice.

Add a reaction buffer containing a non-ionic detergent (e.g., NP-40) to counteract the

SDS.

Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 1-2 hours or

overnight.

2-Aminobenzamide (2-AB) Labeling:

Dry the released glycans in a vacuum centrifuge.

Prepare a fresh labeling solution of 2-AB and a reducing agent (e.g., sodium

cyanoborohydride) in a DMSO/acetic acid mixture.

Add the labeling solution to the dried glycans and incubate at 65°C for 2-3 hours.

Labeled Glycan Cleanup:

Perform solid-phase extraction (SPE) using a hydrophilic interaction liquid

chromatography (HILIC) stationary phase to remove excess 2-AB label and other

reagents.

Elute the labeled glycans with water.

HILIC-UPLC Analysis:
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Analyze the purified, labeled glycans using a HILIC column on a UPLC system coupled to

a fluorescence detector (excitation ~330 nm, emission ~420 nm for 2-AB) and a mass

spectrometer for structural confirmation.

ADCC Assay Protocol (Calcein-AM Release Assay)
This protocol describes a non-radioactive method to measure ADCC activity.

Materials:

Target cells (expressing the antigen of interest)

Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or NK cells)

Therapeutic antibody with varying glycoforms

Calcein-AM

Assay medium (e.g., RPMI 1640 with 10% FBS)

96-well V-bottom plates

Fluorescence plate reader

Procedure:

Target Cell Labeling:

Harvest target cells and resuspend at 1 x 106 cells/mL in assay medium.

Add Calcein-AM to a final concentration of 10-15 µM.

Incubate for 30 minutes at 37°C.

Wash the cells twice with assay medium to remove excess dye.

Resuspend the labeled target cells at 1 x 105 cells/mL.

Assay Setup:
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Plate 100 µL of the labeled target cell suspension into each well of a 96-well plate (10,000

cells/well).

Prepare serial dilutions of the therapeutic antibody and add 50 µL to the appropriate wells.

Add 50 µL of effector cells at the desired effector-to-target (E:T) ratio (e.g., 25:1 or 50:1).

For control wells:

Spontaneous release: Add 100 µL of medium instead of effector cells and antibody.

Maximum release: Add 100 µL of 2% Triton X-100 instead of effector cells.

Incubation and Measurement:

Centrifuge the plate briefly to pellet the cells.

Incubate for 4 hours at 37°C in a CO2 incubator.

Centrifuge the plate and carefully transfer 100 µL of the supernatant to a new 96-well flat-

bottom plate.

Measure the fluorescence of the released calcein in the supernatant using a fluorescence

plate reader (excitation ~485 nm, emission ~520 nm).

Calculation of % Cytotoxicity:

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100

CDC Assay Protocol
This protocol outlines a method for assessing the complement-dependent cytotoxicity of a

therapeutic antibody.

Materials:

Target cells (e.g., Raji cells for anti-CD20 antibodies)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therapeutic antibody

Normal human serum (as a source of complement)

Assay buffer (e.g., RPMI 1640 with 0.1% BSA)

96-well flat-bottom plates

Cell viability indicator (e.g., resazurin-based or ATP-based assay)

Procedure:

Assay Setup:

Harvest target cells and resuspend in assay buffer at 2 x 106 cells/mL.

Plate 50 µL of the cell suspension into each well of a 96-well plate (100,000 cells/well).

Prepare serial dilutions of the therapeutic antibody in assay buffer and add 50 µL to the

appropriate wells.

Incubate for 15-30 minutes at room temperature to allow antibody binding.

Complement Addition and Incubation:

Add 50 µL of normal human serum (typically at a final concentration of 10-25%) to each

well.

For control wells:

Cell control: Add 100 µL of assay buffer.

Complement control: Add 50 µL of assay buffer and 50 µL of serum.

Maximum lysis: Add 50 µL of a cell lysis reagent.

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

Measurement of Cell Viability:
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Add the chosen cell viability reagent according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the signal (fluorescence or luminescence) using a plate reader.

Calculation of % CDC:

% CDC = [1 - (Signalexperimental - Signalmax lysis) / (Signalcell control - Signalmax

lysis)] x 100

Signaling Pathways
The interaction of the antibody Fc region with FcγRs or C1q initiates distinct signaling cascades

that lead to ADCC or CDC.

ADCC Signaling Pathway
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Figure 3: ADCC Signaling Pathway
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Figure 3: ADCC Signaling Pathway
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Upon binding of the antibody-opsonized target cell to FcγRIIIa on an NK cell, immunoreceptor

tyrosine-based activation motifs (ITAMs) associated with the receptor are phosphorylated. This

leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn activates

downstream signaling pathways, including the PI3K and PLCγ pathways. These cascades

culminate in the release of cytotoxic granules containing perforin and granzymes, leading to the

apoptosis of the target cell.

CDC Signaling Pathway
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Figure 4: CDC Signaling Pathway (Classical)
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Figure 4: CDC Signaling Pathway (Classical)
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The classical complement pathway is initiated when C1q binds to the Fc region of antibodies

bound to a target cell. This binding activates the C1r and C1s proteases within the C1 complex.

Activated C1s then cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a).

The C3 convertase cleaves C3 into C3a and C3b. C3b can then bind to the C3 convertase to

form the C5 convertase, which cleaves C5. The C5b fragment initiates the assembly of the

membrane attack complex (C5b-9), which forms pores in the target cell membrane, resulting in

cell lysis.

Conclusion
The A2G0 glycan is a fundamental component of the N-glycan profile of therapeutic antibodies

with significant implications for their mechanism of action. Its lack of terminal galactose

residues leads to a reduction in CDC activity, while the presence or absence of core fucose on

the A2G0 structure is a major determinant of ADCC potency. A thorough understanding and

precise characterization of the A2G0 glycoform are therefore essential for the development of

safe and effective therapeutic antibodies. The analytical and functional assays detailed in this

guide provide a robust framework for the comprehensive evaluation of this critical quality

attribute.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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